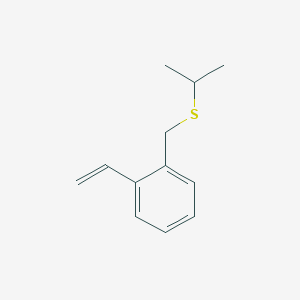

Isopropyl(2-vinylbenzyl)sulfane

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16S |

|---|---|

Molecular Weight |

192.32 g/mol |

IUPAC Name |

1-ethenyl-2-(propan-2-ylsulfanylmethyl)benzene |

InChI |

InChI=1S/C12H16S/c1-4-11-7-5-6-8-12(11)9-13-10(2)3/h4-8,10H,1,9H2,2-3H3 |

InChI Key |

BYZWZZYQRNAXOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SCC1=CC=CC=C1C=C |

Origin of Product |

United States |

Chemical Transformations and Mechanistic Insights of Isopropyl 2 Vinylbenzyl Sulfane

Potential Reactivity of the Vinyl Moiety

The vinyl group attached to the benzyl (B1604629) ring is expected to be a key site of reactivity, susceptible to a variety of addition reactions.

Electrophilic Addition Pathways

The carbon-carbon double bond of the vinyl group is electron-rich and thus susceptible to attack by electrophiles. In an electrophilic addition reaction, an electrophile would add to one of the vinyl carbons, forming a carbocation intermediate. The more stable carbocation would be favored, which in this case would likely be the benzylic carbocation due to resonance stabilization with the aromatic ring. The subsequent attack of a nucleophile would complete the addition. The presence of the isopropylthioether group might influence the regioselectivity of this addition through electronic effects.

Radical Addition Reactions

The vinyl group is also expected to undergo radical addition reactions. In the presence of a radical initiator, a radical species can add to the double bond, generating a new radical intermediate. This intermediate can then propagate the chain reaction. The regioselectivity of the initial radical attack would be influenced by the stability of the resulting radical. Similar to electrophilic addition, the formation of a more stable benzylic radical would be the likely pathway.

Cycloaddition Chemistry

The vinyl group can potentially participate in cycloaddition reactions, such as Diels-Alder reactions, where it would act as a dienophile. The reactivity in such [4+2] cycloadditions would depend on the electronic nature of the diene and any substitution on the vinyl group. The presence of the sulfur atom could influence the frontier molecular orbitals of the vinyl moiety, thereby affecting its reactivity and selectivity in cycloaddition processes.

Investigations of Reaction Selectivity and Stereochemistry

For any of the aforementioned reactions, the selectivity (regio- and stereoselectivity) would be a critical aspect of the investigation. The substitution pattern on the aromatic ring and the nature of the thioether substituent could exert steric and electronic effects, directing the incoming reagents to a specific position and orientation. For instance, the formation of chiral centers during addition reactions would necessitate an analysis of the potential for diastereoselectivity or enantioselectivity, especially if chiral reagents or catalysts are employed.

Potential Reactivity of the Thioether Linkage

The sulfur atom of the thioether linkage possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation.

Oxidation Reactions to Sulfoxides and Sulfones

The thioether can be readily oxidized to the corresponding sulfoxide (B87167) and further to the sulfone. This is a common transformation for thioethers and can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions can often allow for selective oxidation to either the sulfoxide or the sulfone. For example, mild oxidizing agents might favor the formation of the sulfoxide, while stronger oxidants would lead to the sulfone.

Table 1: Potential Oxidation Products of Isopropyl(2-vinylbenzyl)sulfane

| Starting Material | Oxidizing Agent | Potential Product |

| This compound | Mild Oxidant (e.g., H₂O₂) | Isopropyl(2-vinylbenzyl)sulfoxide |

| This compound | Strong Oxidant (e.g., KMnO₄) | Isopropyl(2-vinylbenzyl)sulfone |

| Isopropyl(2-vinylbenzyl)sulfoxide | Strong Oxidant (e.g., m-CPBA) | Isopropyl(2-vinylbenzyl)sulfone |

Formation of Sulfonium (B1226848) Salts and Their Transformations

The sulfur atom of the thioether in this compound is nucleophilic and can react with electrophiles to form sulfonium salts. researchgate.netmasterorganicchemistry.com The reactivity of the thioether is influenced by the electron-donating nature of the isopropyl and benzyl groups.

One of the primary transformations of thioethers is their conversion to sulfonium salts through alkylation. researchgate.net For instance, reaction with alkyl halides, such as methyl iodide, would readily produce the corresponding S-alkylated sulfonium salt. The general scheme for such a reaction would involve the nucleophilic attack of the sulfur atom on the electrophilic carbon of the alkyl halide.

Table 1: Hypothetical Alkylation Reactions for Sulfonium Salt Formation

| Alkylating Agent | Product | Proposed Conditions |

| Methyl Iodide (CH₃I) | S-Methyl-S-isopropyl(2-vinylbenzyl)sulfonium iodide | Room temperature, neat or in a polar aprotic solvent (e.g., acetone, acetonitrile) |

| Ethyl Bromide (CH₃CH₂Br) | S-Ethyl-S-isopropyl(2-vinylbenzyl)sulfonium bromide | Mild heating (40-60 °C), polar aprotic solvent |

| Benzyl Bromide (C₆H₅CH₂Br) | S-Benzyl-S-isopropyl(2-vinylbenzyl)sulfonium bromide | Room temperature, polar aprotic solvent |

These sulfonium salts are themselves versatile intermediates. The presence of acidic protons on the carbons adjacent to the positively charged sulfur atom makes them precursors for the formation of sulfur ylides upon treatment with a strong base. chim.itresearchgate.net These ylides can then undergo a variety of reactions, including rearrangements and reactions with electrophiles.

Furthermore, vinylsulfonium salts are known to be excellent Michael acceptors and can participate in annulation reactions to form various heterocyclic structures. chim.itbris.ac.ukmdpi.com While the primary vinyl group in this compound is not directly attached to the sulfur, the formation of a sulfonium salt could potentially activate the molecule for subsequent intramolecular reactions involving the vinyl group, although this would likely require specific catalysts or reaction conditions.

Metal Coordination Chemistry and Ligand Development

Thioethers are well-established ligands in coordination chemistry, capable of binding to a variety of transition metals through the sulfur atom's lone pairs. The presence of both a soft sulfur donor and a π-system in the vinyl group and the aromatic ring makes this compound a potentially interesting ligand for catalysis and materials science. The development of metal complexes with sulfur-containing ligands is an active area of research.

The coordination of this compound to a metal center could occur in several modes. It could act as a simple monodentate ligand through the sulfur atom. However, the vinyl group offers the possibility of bidentate coordination, where both the sulfur atom and the vinyl C=C double bond coordinate to the metal center. This chelation would be expected to form a stable five-membered ring, a favorable arrangement in coordination chemistry.

Table 2: Potential Metal Complexes of this compound

| Metal Precursor | Potential Complex Structure | Potential Application |

| PdCl₂(PhCN)₂ | Dichloro[this compound]palladium(II) | Catalyst for cross-coupling reactions |

| PtCl₄²⁻ | Tetrachloro[this compound]platinate(II) | Precursor for platinum-based materials |

| Rh₂(OAc)₄ | Tetrakis(acetato)bis[this compound]dirhodium(II) | Catalyst for carbenoid insertion reactions |

The electronic properties of the ligand, and thus the resulting metal complex, could be tuned by modifications to the aromatic ring or the substituents on the sulfur atom. The development of such complexes could lead to new catalysts with unique reactivity and selectivity.

Transformations Involving the Aromatic Ring

Electrophilic Aromatic Substitution (if relevant)

The benzene (B151609) ring in this compound is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the two substituents, the isopropylthio-methyl group and the vinyl group, will determine the regioselectivity of the substitution. The isopropylthio-methyl group is an ortho, para-director due to the electron-donating ability of the sulfur atom through resonance. The vinyl group is also an ortho, para-director, though its activating effect is generally weaker than that of an alkyl group.

Given that both substituents direct to the ortho and para positions, we can predict the likely products of EAS reactions. The position para to the more strongly activating isopropylthio-methyl group would be sterically accessible and electronically favored.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | Isopropyl(4-nitro-2-vinylbenzyl)sulfane |

| Bromination | Br⁺ (from Br₂/FeBr₃) | Isopropyl(4-bromo-2-vinylbenzyl)sulfane chegg.comchegg.com |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 4-Acyl-2-(isopropylthiomethyl)styrene |

The mechanism for these reactions would follow the standard pathway for EAS: attack of the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity.

Functionalization at the Benzylic Position

The benzylic C-H bonds in this compound are activated towards various functionalization reactions due to the adjacent aromatic ring, which can stabilize radical or ionic intermediates. nih.govscispace.comrsc.orgnih.govrsc.org

A variety of catalytic systems have been developed for the selective functionalization of benzylic C-H bonds. For example, oxidation reactions using mild oxidizing agents could convert the benzylic methylene (B1212753) group into a carbonyl group, yielding the corresponding ketone. Radical halogenation, for instance with N-bromosuccinimide (NBS) under photochemical conditions, would be expected to selectively introduce a bromine atom at the benzylic position. This benzylic bromide would then be a versatile intermediate for nucleophilic substitution reactions.

Table 4: Potential Benzylic Functionalization Reactions

| Reagent/Catalyst | Product Type |

| MnO₂ | Benzylic Ketone |

| NBS, light | Benzylic Bromide |

| DDQ | Benzylic Alcohol (after hydrolysis) |

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms for the transformations of this compound would rely on a combination of experimental and computational methods. Key to this would be the identification and characterization of transient intermediates.

For electrophilic additions to the vinyl group, the formation of a benzylic carbocation would be a key mechanistic feature. byjus.comlibretexts.orgyoutube.com The stability of this carbocation, enhanced by the adjacent aromatic ring, would drive the reaction. In electrophilic aromatic substitution, the structure and stability of the sigma complex would determine the reaction's regioselectivity.

For reactions involving the sulfur atom, such as the formation of sulfonium salts and their subsequent conversion to ylides, spectroscopic techniques like NMR could be used to identify the intermediates. researchgate.net In metal-catalyzed reactions, the nature of the organometallic intermediates, including their coordination geometry and electronic structure, would be crucial to understanding the catalytic cycle.

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative insights into reaction mechanisms by determining the rate law and activation parameters of a reaction. For the transformations of this compound, kinetic studies would be essential to distinguish between different possible mechanistic pathways.

For instance, in the case of nucleophilic substitution at the benzylic position (if a leaving group is introduced there), kinetic studies could differentiate between an Sₙ1 mechanism, proceeding through a carbocation intermediate, and an Sₙ2 mechanism, involving a concerted displacement. ucsb.edu The rate of an Sₙ1 reaction would be expected to be independent of the nucleophile concentration, while an Sₙ2 reaction would be first order in both the substrate and the nucleophile.

Similarly, for electrophilic addition to the vinyl group, the rate-determining step is typically the initial attack of the electrophile on the double bond. libretexts.org Kinetic studies could probe the electronic effects of substituents on the aromatic ring on the rate of this step. For ligand substitution reactions in metal complexes of this compound, kinetic studies can provide information on whether the mechanism is associative or dissociative. libretexts.orgias.ac.in

Table 5: Hypothetical Kinetic Data for a Nucleophilic Substitution at a Functionalized Benzylic Position

| [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 0.1 | 0.2 | 2.0 x 10⁻⁴ |

The hypothetical data in Table 5 would be consistent with a second-order rate law (rate = k[Substrate][Nucleophile]), suggesting an Sₙ2 mechanism.

In-Situ Spectroscopic Monitoring of Reaction Progress

In the context of a hypothetical study on this compound, one could envision the use of in-situ FTIR spectroscopy to monitor the disappearance of vibrational bands associated with the vinyl group (typically around 1630 cm⁻¹) and the appearance of new bands corresponding to a reaction product. Similarly, in-situ NMR spectroscopy could track the change in the chemical shifts of the vinyl protons as the reaction progresses.

However, at present, there is no published research that provides specific experimental data, such as spectra or kinetic profiles, for the in-situ spectroscopic monitoring of reactions involving this compound. The detailed research findings and data tables requested for this section cannot be generated without such source material, as it would require the fabrication of scientific data.

Future research in this area would be necessary to provide the detailed mechanistic insights and reaction progress data that in-situ spectroscopic monitoring can offer for the chemical transformations of this compound.

Polymerization Chemistry of Isopropyl 2 Vinylbenzyl Sulfane

Homopolymerization Studies

Homopolymerization involves the polymerization of a single type of monomer, in this case, Isopropyl(2-vinylbenzyl)sulfane, to form a homopolymer. The reactivity and polymerization behavior of this monomer are dictated by its vinyl group, which is susceptible to various polymerization methods, and the presence of the isopropyl sulfide (B99878) group, which can influence the reaction mechanisms.

Specific kinetic and mechanistic studies on the free radical homopolymerization of this compound are not extensively detailed in the available scientific literature. However, the general principles of free radical polymerization for styrene-like monomers can be applied to understand its likely behavior.

The process is typically initiated by the thermal or photochemical decomposition of an initiator (like AIBN or benzoyl peroxide) to generate free radicals. youtube.com The polymerization would then proceed through three main steps:

Initiation: An initiator radical adds to the vinyl group of the this compound monomer, creating an active monomer radical. The rate of initiation is dependent on the initiator's concentration and its efficiency in generating radicals that successfully start a polymer chain. youtube.com

Propagation: The newly formed monomer radical rapidly adds to other monomer molecules in a head-to-tail fashion. This step is the primary chain-growth reaction, and its rate is proportional to the concentrations of both the monomer and the active polymer chains. youtube.com

Termination: The growth of polymer chains is concluded when two growing radical chains react with each other, either by combination (forming a single longer chain) or by disproportionation (resulting in two terminated chains). youtube.com

Controlled/Living Radical Polymerization (CRP/LRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures.

There are no specific studies found detailing the RAFT polymerization of this compound. However, RAFT is a versatile method that has been successfully applied to a wide range of monomers, including styrenes. The process involves a conventional free-radical polymerization in the presence of a suitable RAFT agent, typically a thiocarbonylthio compound. The choice of the RAFT agent (e.g., dithiobenzoates, trithiocarbonates, or xanthates) is crucial and depends on the reactivity of the monomer. For a styrene (B11656) derivative like this compound, a dithiobenzoate or trithiocarbonate (B1256668) would likely be effective in controlling the polymerization.

Specific research on the ATRP of this compound is not available in the reviewed literature. ATRP is a robust CRP method that uses a transition metal complex (commonly copper) as a catalyst to establish a dynamic equilibrium between active propagating radicals and dormant species. While ATRP is effective for styrene and its derivatives, the presence of the sulfide group in this compound could present a challenge. Sulfur compounds can sometimes coordinate with and deactivate the metal catalyst, which may inhibit or slow down the polymerization. Careful selection of the ligand, catalyst, and reaction conditions would be necessary to achieve a controlled polymerization. For other functional vinyl monomers, ATRP has been successfully employed to create well-defined polymers and block copolymers. acs.org

Direct experimental data on the anionic polymerization of this compound is not present in the searched literature. However, research on a closely related structural isomer, (4-vinylphenyl)methyl methyl sulfide (4-vinylbenzyl methyl sulfide), provides critical insight into the likely outcome. acs.org

In a study by Nakahama et al., attempts to anionically polymerize 4-vinylbenzyl methyl sulfide using typical initiators like lithium naphthalenide or sec-butyllithium (B1581126) in THF at -78 °C failed. acs.org No significant polymerization was observed. This behavior was in stark contrast to other related monomers like 4-vinylphenyl methyl sulfide, which underwent successful living anionic polymerization under the same conditions. acs.org

The proposed reason for the failure is a 1,6-elimination reaction. The polystyryl anion formed during the reaction is believed to attack another monomer molecule, generating a new anion with a benzyl (B1604629) sulfide structure. This species can then undergo a 1,6-elimination, cleaving the C-S bond and forming a highly reactive p-xylylene intermediate, which leads to cross-linked products rather than the desired linear polymer. acs.org

Given the identical benzyl sulfide functional group in this compound, it is highly probable that it would follow a similar reaction pathway and be unsuitable for standard anionic homopolymerization.

Table 1: Anionic Polymerization Behavior of Related Vinyl Monomers in THF at -78°C

| Monomer | Structure | Polymerization Outcome | Proposed Reason for Failure | Reference |

|---|---|---|---|---|

| 4-Vinylphenyl methyl sulfide | CH₂=CH-C₆H₄-S-CH₃ | Successful living polymerization | - | acs.org |

| (4-Vinylphenyl)methyl methyl sulfide | CH₂=CH-C₆H₄-CH₂-S-CH₃ | Polymerization failed | 1,6-elimination leading to p-xylylene intermediate | acs.org |

Specific studies investigating the cationic polymerization of this compound have not been found. In general, cationic polymerization of vinyl monomers is initiated by a strong acid or Lewis acid. The sulfide group, being a Lewis base, could significantly interfere with the polymerization. The sulfur atom's lone pair of electrons can react with the cationic initiator or the propagating carbocationic chain end. Such interactions can lead to the formation of stable sulfonium (B1226848) ions, which may terminate the chain or lead to side reactions, such as cyclization. researchgate.net In studies involving the cationic polymerization of vinyl ethers, the addition of dialkyl sulfides has been shown to enhance "livingness" by reversibly forming dormant sulfonium ions, but this also typically slows down the polymerization rate. tau.ac.il Therefore, the cationic polymerization of this compound would likely be complex and difficult to control.

Coordination Polymerization Aspects

Coordination polymerization offers a powerful method for controlling polymer architecture, including tacticity and molecular weight distribution. For vinyl monomers, this often involves the use of transition metal catalysts. While direct studies on the coordination polymerization of this compound are not available, the presence of the sulfur atom in the molecule suggests potential for coordination with certain transition metals. The lone pair of electrons on the sulfur atom could interact with the metal center of a catalyst, potentially influencing the polymerization process. This interaction could lead to the formation of a coordination complex that might either facilitate or hinder the insertion of the monomer into the growing polymer chain. The bulky isopropyl group and the benzyl ring may also play a role in the stereochemistry of the resulting polymer.

Copolymerization Investigations

Copolymerization is a versatile technique used to tailor the properties of polymers by incorporating two or more different monomer units into the same polymer chain. The copolymerization of this compound with various co-monomers is anticipated to yield a range of materials with tunable properties.

Statistical copolymerization of this compound with common vinyl monomers such as styrene, methyl methacrylate (B99206), or acrylonitrile (B1666552) would likely proceed via free radical polymerization. The resulting copolymer's properties would be dependent on the feed ratio of the monomers and their respective reactivity ratios. For instance, copolymerization with styrene could enhance the thermal stability and refractive index of the resulting material. A study on the copolymerization of the structurally similar 4-vinylbenzylphenylsulfone with p-methylstyrene demonstrated the feasibility of incorporating such sulfone-containing monomers into a polystyrene-type backbone. researchgate.netlifescienceglobal.com

Table 1: Potential Co-monomers for Statistical Copolymerization with this compound

| Co-monomer | Potential Polymer Property Modification |

| Styrene | Enhanced thermal stability, modified refractive index |

| Methyl Methacrylate | Improved optical clarity and mechanical properties |

| Acrylonitrile | Increased chemical resistance and polarity |

| Vinylbenzyl Chloride | Introduction of a reactive handle for further functionalization |

The synthesis of block and graft copolymers containing this compound segments could be achieved through controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Block Copolymers: A common strategy for synthesizing block copolymers is the sequential monomer addition. A macroinitiator could be prepared from a first monomer, and then this compound could be added to grow a second block. For example, a polystyrene macroinitiator could be used to initiate the polymerization of this compound to create a polystyrene-b-poly(this compound) diblock copolymer. The synthesis of block copolymers containing sulfone-functionalized monomers has been successfully demonstrated. nih.gov

Graft Copolymers: Graft copolymers could be prepared by a "grafting from" or "grafting onto" approach. In a "grafting from" method, a polymer backbone with initiator sites could be used to initiate the polymerization of this compound. For instance, a polymer with pendant vinylbenzyl chloride groups could be functionalized to create ATRP initiator sites from which poly(this compound) chains could be grown. nih.gov In a "grafting onto" approach, a pre-formed poly(this compound) chain with a reactive end-group could be attached to a complementary functional group on a polymer backbone.

The reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. fiveable.meopen.edu These ratios determine the distribution of monomer units in the copolymer chain and thus its properties. While specific reactivity ratios for this compound are not available, they could be determined experimentally by copolymerizing it with a reference monomer at various feed ratios and analyzing the resulting copolymer composition, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For example, in the free-radical copolymerization of styrene (M1) and methyl methacrylate (M2), the reactivity ratios are approximately r1 = 0.52 and r2 = 0.46, indicating a tendency towards random copolymerization. open.edu It is expected that the reactivity of this compound would be influenced by the electronic and steric effects of the isopropylsulfane group.

Table 2: Hypothetical Reactivity Ratios and Expected Copolymer Structure

| Scenario | Reactivity Ratios | Expected Copolymer Structure |

| 1 | r1 > 1, r2 < 1 | Blocky copolymer, enriched in monomer 1 |

| 2 | r1 < 1, r2 > 1 | Blocky copolymer, enriched in monomer 2 |

| 3 | r1 ≈ r2 ≈ 1 | Ideal random copolymer |

| 4 | r1 ≈ r2 ≈ 0 | Alternating copolymer |

Crosslinking and Network Formation

The formation of crosslinked networks from polymers containing this compound can lead to materials with enhanced mechanical strength, thermal stability, and solvent resistance.

Several mechanisms can be envisioned for the crosslinking of polymers derived from this compound.

Crosslinking via the Sulfane Group: The sulfide linkage offers a potential site for crosslinking. Oxidation of the sulfide to a sulfoxide (B87167) or sulfone could alter the polymer's properties and potentially create sites for further reactions. More direct crosslinking could be achieved through reactions involving the sulfur atom itself, for instance, by reacting with appropriate crosslinking agents. High sulfur content polymers have been crosslinked using inverse vulcanization techniques. rsc.org

Crosslinking involving the Benzyl Position: The benzylic protons on the carbon adjacent to the sulfur atom could be susceptible to abstraction, creating a radical that could then participate in crosslinking reactions.

Post-polymerization Crosslinking: If this compound is copolymerized with a monomer containing a reactive group, such as vinylbenzyl chloride, the resulting copolymer can be crosslinked through the pendant chloride groups. For example, Friedel-Crafts alkylation reactions can be used to crosslink polymers containing vinylbenzyl chloride units, a process known as hypercrosslinking. encyclopedia.pubnih.gov This would result in a rigid, porous network. Another approach involves the reaction of the sulfide with the chloride of a neighboring chain, although this may require specific catalysts or conditions.

Design of Crosslinked Polymeric Architectures

The monomer this compound possesses a vinyl group, making it amenable to polymerization through various techniques, including free-radical polymerization. The creation of crosslinked polymeric architectures from this monomer is crucial for applications requiring robust mechanical properties, thermal stability, and solvent resistance. This can be achieved by copolymerizing this compound with a suitable crosslinking agent.

A common strategy involves the use of divinylbenzene (B73037) (DVB) as a comonomer. libretexts.orgwikipedia.org DVB contains two vinyl groups, allowing it to connect different polymer chains, thereby forming a three-dimensional network. libretexts.org The degree of crosslinking can be precisely controlled by adjusting the molar ratio of this compound to DVB in the initial monomer feed. strath.ac.uk A higher concentration of DVB will result in a more densely crosslinked and rigid polymer network, which typically exhibits increased thermal stability and reduced swelling in organic solvents. rsc.orgnih.gov Conversely, a lower DVB concentration will produce a more flexible network with a higher degree of swelling.

The properties of the resulting crosslinked polymer, such as mechanical strength and glass transition temperature, are directly influenced by the crosslinking density. nih.govgoogle.com For instance, increasing the crosslinker content generally leads to a higher glass transition temperature (Tg). nih.gov The choice of polymerization technique, such as suspension or emulsion polymerization, can also influence the morphology of the final crosslinked material, leading to the formation of beads or microspheres. strath.ac.uk

The synthesis of these crosslinked networks can be initiated using standard free-radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. strath.ac.ukijcrt.org The reaction is typically carried out in an organic solvent in which both the monomer and the crosslinker are soluble. The resulting crosslinked polymer is generally insoluble and can be isolated by filtration.

Table 1: Potential Crosslinking Agents for this compound and Their Effects

| Crosslinking Agent | Chemical Structure | Resulting Polymer Characteristics |

|---|---|---|

| Divinylbenzene (DVB) | C₁₀H₁₀ | High thermal stability, rigidity, low swelling. libretexts.orgwikipedia.org |

| Ethylene Glycol Dimethacrylate (EGDMA) | C₁₀H₁₄O₄ | Flexible network, potential for controlled swelling. |

| Triallyl Cyanurate (TAC) | C₁₂H₁₅N₃O₃ | High crosslink density, enhanced thermal resistance. google.com |

Post-Polymerization Modification Strategies for Poly[this compound] Derivatives

Post-polymerization modification is a powerful strategy for introducing new functionalities into a pre-existing polymer, thereby altering its chemical and physical properties without changing the main polymer backbone. Poly[this compound] offers two primary sites for such modifications: the thioether group and any residual vinyl groups.

Functionalization via the Thioether Group

The thioether linkage in the repeating units of Poly[this compound] is a versatile functional group that can be readily modified, most commonly through oxidation. The sulfur atom can be oxidized to form a sulfoxide and subsequently a sulfone, significantly altering the polarity and hydrophilicity of the polymer. nih.govresearchgate.net

The oxidation of the thioether to a sulfoxide can be achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) being a common choice. nih.govrsc.org This initial oxidation increases the polarity of the polymer. Further oxidation of the sulfoxide to a sulfone can be accomplished with stronger oxidizing conditions or prolonged reaction times. rsc.orgacs.org This two-step oxidation process allows for fine-tuning of the polymer's properties. The conversion from a hydrophobic thioether to a more hydrophilic sulfoxide and an even more polar sulfone can be used to control the polymer's solubility and interaction with other materials. nih.gov

The progress of the oxidation can be monitored using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, where the appearance of strong absorption bands corresponding to the S=O stretching in sulfoxides (around 1050 cm⁻¹) and sulfones (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) can be observed. nih.gov

Table 2: Oxidation-Based Modification of the Thioether Group

| Reagent | Product | Key Property Change |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) (controlled) | Poly[1-(2-isopropyloxosulfinylbenzyl)ethylene] | Increased polarity and hydrophilicity. nih.gov |

| Hydrogen Peroxide (H₂O₂) (excess/harsher conditions) | Poly[1-(2-isopropyloxosulfonylbenzyl)ethylene] | Further increased polarity. acs.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Poly[1-(2-isopropyloxosulfonylbenzyl)ethylene] | Efficient oxidation to sulfone. rsc.org |

Modification of Residual Vinyl Groups (if present)

In cases where the polymerization of this compound is incomplete, or if the polymer is intentionally designed to have unreacted vinyl groups (for example, through copolymerization with a lower feed of a crosslinker), these pendant vinyl groups serve as valuable handles for further functionalization. A highly efficient and widely used method for modifying these residual double bonds is the thiol-ene reaction. researchgate.netrsc.org

The thiol-ene reaction is a "click" chemistry reaction that involves the radical-mediated addition of a thiol to an alkene (the vinyl group). radtech.org This reaction is typically initiated by UV light in the presence of a photoinitiator and proceeds with high yield and selectivity, often with minimal side reactions. researchgate.netbohrium.com A key advantage of this method is its orthogonality, meaning it does not interfere with other functional groups present in the polymer, such as the thioether.

Table 3: Potential Thiol-Ene Modifications of Residual Vinyl Groups

| Thiol Reagent | Introduced Functional Group | Potential Application |

|---|---|---|

| 2-Mercaptoethanol | Hydroxyl (-OH) | Increased hydrophilicity, sites for esterification. |

| 3-Mercaptopropionic acid | Carboxylic Acid (-COOH) | pH-responsive behavior, conjugation sites. |

| 1-Dodecanethiol | Alkyl Chain (-C₁₂H₂₅) | Increased hydrophobicity, modified surface energy. |

In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite the growing interest in sulfur-containing organic molecules and their potential applications, detailed quantum chemical characterizations, density functional theory (DFT) studies on reactivity, and molecular dynamics simulations specifically targeting this compound have not been publicly reported.

Currently, there is no available research that would allow for a thorough discussion of the electronic structure, conformational landscape, or the energetic properties of this compound. The scientific community has yet to publish studies elucidating its reaction pathways, transition states, or predicting its kinetic and thermodynamic preferences through computational means. Furthermore, molecular dynamics simulations, which would provide insight into the compound's behavior over time at an atomic level, are also absent from the current body of scientific literature.

While broader research exists on related structures, such as substituted styrenes, benzyl sulfides, and other vinyl compounds, a direct and focused computational analysis of this compound is not available. The specific combination of the isopropyl sulfide group and the vinylbenzyl moiety presents a unique chemical structure whose theoretical properties have not been explored.

Therefore, it is not possible to provide a detailed article on the theoretical and computational investigations of this compound as outlined. The requested analysis remains a subject for future research within the computational chemistry community.

Theoretical and Computational Investigations of Isopropyl 2 Vinylbenzyl Sulfane

Molecular Dynamics Simulations

Polymerization Process Modeling

The polymerization of isopropyl(2-vinylbenzyl)sulfane can be modeled to understand its reaction kinetics, mechanism, and the resulting polymer characteristics. The vinyl group suggests that it would likely undergo free-radical polymerization, similar to other vinylbenzyl monomers. mdpi.combeilstein-journals.org

Reaction Kinetics and Mechanism

Computational modeling can elucidate the elementary steps of the polymerization process: initiation, propagation, and termination. mdpi.com Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate the activation energies for these steps. environmentaljournals.org For instance, the initiation of the polymerization, whether thermal or chemically induced, can be modeled to determine the rate-determining steps. rsc.org

A hypothetical reaction scheme for the free-radical polymerization of this compound would involve the addition of a radical to the vinyl group, forming a more stable benzylic radical, which then propagates the polymer chain. The presence of the sulfur atom and the isopropyl group may influence the stereochemistry of the polymerization, which can also be investigated computationally. nih.gov

Table 1: Illustrative Calculated Activation Energies for the Polymerization of this compound

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) |

| Initiation (Thermal) | DFT (B3LYP) | 6-31G(d) | 95 |

| Propagation | DFT (B3LYP) | 6-31G(d) | 35 |

| Termination (Combination) | DFT (B3LYP) | 6-31G(d) | 5 |

Note: The data in this table is illustrative and represents the type of results that would be obtained from quantum chemical calculations. Actual values would require specific computational studies.

Prediction of Polymer Properties

Multiscale modeling approaches can be used to predict the properties of the resulting poly(this compound). nih.gov By simulating the growth of polymer chains, it is possible to estimate properties such as the average molecular weight and the polydispersity index. The conformation of the polymer chains, including their tendency to form helical or random coil structures, can also be predicted. nih.gov

Intermolecular Interactions in Polymeric Systems

The physical properties of a polymer are largely determined by the intermolecular interactions between its chains. For poly(this compound), these interactions would be a complex interplay of forces.

Non-covalent Interactions

The aromatic rings in the polymer backbone would lead to significant π-π stacking interactions, contributing to the stability of the bulk material. elsevierpure.commdpi.com Additionally, the sulfur atom, with its lone pairs of electrons, can participate in various non-covalent interactions. Molecular dynamics (MD) simulations are a powerful tool for studying these interactions in detail. aip.orgacs.orgnokia.com

Table 2: Illustrative Contribution of Intermolecular Forces in Poly(this compound) from MD Simulations

| Interaction Type | Estimated Contribution to Cohesive Energy (%) |

| van der Waals | 60 |

| π-π Stacking | 25 |

| Dipole-Dipole | 10 |

| Other | 5 |

Note: This table provides an illustrative breakdown of intermolecular forces. The actual contributions would be quantified through detailed molecular dynamics simulations.

Impact on Polymer Structure and Properties

The nature and strength of intermolecular interactions directly influence the macroscopic properties of the polymer, such as its glass transition temperature, solubility, and mechanical strength. rsc.org For example, strong π-π stacking and other intermolecular forces would likely result in a polymer with a high glass transition temperature and good mechanical properties. nih.gov The presence of the flexible isopropylsulfane group could also impact chain packing and, consequently, the polymer's crystallinity.

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry allows for the in silico design and screening of derivatives of this compound with tailored reactivity and properties, which can accelerate the development of new functional materials. rsc.orgnih.gov

Structure-Reactivity Relationship

By systematically modifying the chemical structure of this compound and calculating the effects of these modifications on its electronic structure and reactivity, a structure-reactivity relationship can be established. mdpi.com For example, the introduction of electron-withdrawing or electron-donating groups on the benzene (B151609) ring would alter the reactivity of the vinyl group and the properties of the resulting polymer.

In Silico Screening of Functional Monomers

A computational workflow can be established to design and screen a virtual library of this compound derivatives. rsc.org This would involve:

Generating a library of virtual derivatives with different functional groups.

Using quantum chemical calculations to predict key properties of these monomers and their corresponding polymers. rsc.org

Screening the library to identify candidates with desired properties for specific applications.

Table 3: Illustrative Computationally Screened Derivatives of this compound

| Derivative | Modification | Predicted Property Change | Potential Application |

| Derivative A | Addition of a nitro group to the benzene ring | Increased polymerization rate | High-performance plastics |

| Derivative B | Replacement of the isopropyl group with a longer alkyl chain | Increased flexibility and lower glass transition temperature | Elastomers |

| Derivative C | Introduction of a hydroxyl group on the benzene ring | Increased hydrophilicity and potential for hydrogen bonding | Biomaterials |

Note: The information in this table is hypothetical and serves to illustrate the process of computational design and screening.

Advanced Materials Applications of Poly Isopropyl 2 Vinylbenzyl Sulfane and Its Copolymers

Development of Functional Polymeric Resins and Adsorbents

The sulfur atom within the repeating units of Poly[Isopropyl(2-vinylbenzyl)sulfane] acts as a site for chemical modification, enabling the production of specialized polymeric resins and adsorbents designed for targeted separation and purification tasks.

Ion-Exchange Materials and Membranes

While specific research on Poly[this compound] for ion-exchange is not extensively documented, the broader family of sulfur-containing polymers is well-established in this field. The introduction of sulfur-containing functional groups into polymer structures, such as chitosan (B1678972), has been shown to enhance stability and the ability to form strong coordination bonds. researchgate.net For instance, modifying chitosan with sulfate (B86663) groups can improve water permeability and heavy metal sorption in nanofiltration membranes. researchgate.net

Polymers containing sulfonic acid groups are known to be effective for ion exchange. researchgate.net Copolymers like poly(2-acrylamido-2-methyl-1-propane sulfonic acid-co-itaconic acid) have demonstrated significant capacity for removing heavy metal ions from aqueous solutions. researchgate.net This suggests that Poly[this compound] could potentially be functionalized, for example through oxidation of the sulfane group to a sulfonic acid group, to create effective ion-exchange materials.

Materials for Sorption Processes

Sulfur-containing polymers are recognized for their high affinity and selectivity towards heavy metal ions, making them excellent candidates for sorbent materials. researchgate.net The sulfur atoms, acting as soft Lewis bases, can effectively chelate with heavy metal ions, which are soft Lewis acids. researchgate.nettandfonline.com This interaction is the basis for their use in removing hazardous metals like mercury, arsenic, cadmium, and lead from wastewater. researchgate.net

| Metal Ion | Removal Capacity (mg/g) |

| Ag(I) | 667 |

| Pb(II) | 667 |

| Table based on data for the Zn(II)-based coordination polymer [Zn(TDPA)2(TMPy)2]n. tandfonline.com |

Role in Crosslinked Materials and Coatings

The vinyl group in this compound allows for its integration into crosslinked polymer networks, resulting in robust materials with customized thermal and mechanical properties.

Adhesives and Coatings with Specific Cure Mechanisms

The properties of sulfur-containing polymers make them suitable for developing specialized adhesives and coatings. springernature.com The curing process, which involves the crosslinking of polymer chains, can be initiated through various methods, including thermal or chemical means. For instance, thermosetting resin compositions can be cured to form films with high heat resistance and transparency, making them suitable as protective films for optical devices. wipo.int

The formulation can be tailored to achieve specific properties. For example, coatings containing poly(N-vinyl-2-pyrrolidone) can be crosslinked using UV irradiation to improve the dimensional stability and other performance properties of textile materials. researchgate.net The inclusion of the this compound monomer could potentially enhance adhesion and durability in such coating applications.

Precursors for Functional Nanoparticles and Hybrid Materials

Controlled polymerization of this compound enables the creation of well-defined polymers for constructing functional nanoparticles and hybrid materials.

The synthesis of block copolymers is a versatile method for creating materials that combine different properties, such as the functionality of a poly(ionic liquid) with the mechanical strength of another polymer block. osti.gov Techniques like Atom Transfer Radical Polymerization (ATRP) allow for the synthesis of complex chain architectures, including block copolymers grafted onto silica (B1680970) nanoparticles. osti.gov

Sulfur-containing polymers are valuable in this context. They can be used to create hybrid materials by, for example, functionalizing magnetic nanoparticles. Core-shell particles, such as those made of Fe₃O₄-SiO₂ coated with a polymer, have been developed for the removal of heavy metal ions. nih.gov The polymer shell provides the functional groups for chelating with metal ions, and the magnetic core allows for easy separation of the particles from the solution. nih.gov The table below shows the maximum adsorption capacities of such functionalized nanoparticles for various metal ions.

| Metal Ion | Maximum Adsorption Capacity (mg/g) |

| As(III) | 84 ± 5 |

| Cr(III) | 77 ± 3 |

| Cu(II) | 65 ± 3 |

| Table based on data for Fe₃O₄-SiO₂-poly(1,2-diaminobenzene) sub-micron particles. nih.gov |

Applications in Catalysis (e.g., as Ligands or Polymeric Supports)

Support for Immobilized Catalytic Species

Information not available in the public domain.

Ligand Design for Homogeneous Catalysis

Information not available in the public domain.

Table of Compounds Mentioned

Due to the lack of available information, no chemical compounds can be listed in the context of the requested article.

Future Research Directions and Concluding Perspectives

Emerging Synthetic Paradigms for Vinylbenzyl Thioethers

The synthesis of vinylbenzyl thioethers, including Isopropyl(2-vinylbenzyl)sulfane, is moving beyond traditional methods towards more efficient, sustainable, and versatile paradigms. Recent developments in sulfur chemistry are paving the way for a renewed interest in S-vinyl monomers, which have historically been a niche area of polymer science. rsc.org An obstacle has been the limited availability of these monomers on a technical scale, but new synthetic routes are addressing this challenge. rsc.org

Emerging strategies focus on atom economy, mild reaction conditions, and the use of readily available starting materials. nih.gov One promising approach is the direct synthesis from disulfides and calcium carbide, which offers a simple procedure to obtain vinyl thioethers in good to high yields. researchgate.net Another innovative method involves metal-free dehydrative thioetherification, which can convert various alcohols and thiols into thioethers using catalysts like triflic acid or recyclable superacid catalysts. researchgate.netnih.gov Photocatalysis is also gaining traction as a method to form C–S bonds under mild conditions, offering high regioselectivity in the synthesis of functionalized thioethers. rsc.org These modern techniques represent a significant step forward from older, often harsher synthetic methods.

Exploration of Novel Reaction Pathways and Catalytic Systems

The exploration of novel reaction pathways and catalytic systems is crucial for the efficient and selective synthesis of vinylbenzyl thioethers. Transition metal-catalyzed cross-coupling reactions remain a central strategy for forming Csp²–S bonds, with copper-based catalysts being preferred due to their low cost, low toxicity, and stability. researchgate.net For instance, a copper-catalyzed thioetherification using Cu(OTf)₂ has been developed for coupling benzyl (B1604629) alcohols with thiols, proceeding through a Lewis-acid-mediated Sₙ1-type mechanism. nih.gov

Beyond copper, iron-catalyzed reactions that couple benzyl halides with disulfides are emerging, which notably proceed without the need for a terminal reductant or an external base. researchgate.net In the realm of metal-free catalysis, 2,4,6-trichloro-1,3,5-triazine (TAPC) has been shown to efficiently catalyze the reaction of benzylic alcohols with various thiols under solvent-free conditions. organic-chemistry.org The mechanism involves the nucleophilic attack of the alcohol on TAPC, creating an electrophilic intermediate that then reacts with the thiol. organic-chemistry.org These diverse catalytic systems offer a broad toolkit for chemists to synthesize this compound and related compounds with high efficiency and functional group tolerance. nih.govthieme-connect.de

Table 1: Comparison of Catalytic Systems for Thioether Synthesis

| Catalyst System | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Cu(OTf)₂ | Benzyl alcohols, Thiols | Mild conditions, high chemoselectivity, good yields. | nih.gov |

| Iron-based catalysts | Benzyl halides, Disulfides | No terminal reductant or base needed, broad scope. | researchgate.net |

| Triflic Acid / NAFION® | Alcohols, Thiols | Metal-free, dehydrative, recyclable catalyst option. | researchgate.netnih.gov |

| TAPC | Benzylic alcohols, Thiols | Metal-free, solvent-free conditions, cost-effective. | organic-chemistry.org |

| Photocatalysis | Various | Mild conditions, high regioselectivity. | rsc.org |

This table provides an interactive overview of different catalytic systems for synthesizing thioethers.

Design of Next-Generation Functional Polymeric Architectures

The vinyl group on this compound makes it a versatile monomer for creating advanced polymeric materials. The design of complex polymeric architectures is a key area of modern polymer science, with living radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization enabling the synthesis of well-defined polymers with controlled molecular weights and architectures. researchgate.netrsc.orgresearchgate.net

Polymers derived from vinylbenzyl monomers can exhibit a range of interesting properties. For example, polymers based on N-(4-vinylbenzyl)-N,N-dialkylamine show thermo-responsive behavior, which is useful for smart materials. researchgate.net Similarly, copolymers of vinyl benzyl alcohol and styrene (B11656) have been shown to form transparent films with high adhesion and biocidal activity. finechem-mirea.rufinechem-mirea.ru The incorporation of the sulfur-containing moiety from this compound into polymer backbones could impart unique properties, such as high refractive index, thermal stability, or specific interactions for sensing applications. The challenge lies in understanding and controlling the polymerization behavior of S-vinyl monomers, which can be prone to side reactions. rsc.org Future research will likely focus on using techniques like RAFT to create novel homopolymers and copolymers of this compound, leading to materials for a variety of high-performance applications. researchgate.netresearchgate.net

Advanced Computational Methodologies for Predictive Material Design

The development of new materials is increasingly driven by advanced computational methodologies that can predict material properties before synthesis. mit.eduacs.org Techniques like molecular dynamics, multiscale modeling, and artificial intelligence/machine learning (AI/ML) are revolutionizing materials design. mit.eduyoutube.comyoutube.com These computational tools can be applied to polymers derived from this compound to accelerate the discovery of new functional materials.

Computational modeling can predict a wide range of properties, from the electronic scale using methods like Density Functional Theory (DFT) to the macroscopic scale using finite element methods. researchgate.net For polymers, these models can predict bulk properties, reaction kinetics, and the influence of different monomer compositions on the final material characteristics. researchgate.net AI and ML algorithms can be trained on existing experimental data to predict which chemical building blocks will lead to materials with desired functions, such as high strength or self-healing capabilities. mit.eduacs.org By integrating these predictive models, researchers can efficiently screen potential polymer architectures and compositions, optimizing for specific applications and reducing the time and cost associated with laboratory experimentation. mit.eduyoutube.com

Table 2: Computational Methods in Polymer Design

| Computational Method | Scale | Application in Polymer Science | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic | Predicts electronic structure, reaction mechanisms. | researchgate.net |

| Molecular Dynamics (MD) | Molecular | Simulates polymer chain dynamics, conformation, and interactions. | mit.eduresearchgate.net |

| Machine Learning (ML) / AI | Varies | Predicts material properties, accelerates design, analyzes data. | mit.eduacs.org |

| Finite Element Method (FEM) | Macroscopic | Models mechanical behavior and stress distribution in bulk polymers. | researchgate.net |

This interactive table summarizes key computational methods used for predictive polymer design.

Integration of this compound into Multi-Component Systems for Synergistic Properties

The integration of polymers derived from this compound into multi-component systems, such as blends and composites, offers a pathway to creating materials with synergistic properties that surpass those of the individual components. mdpi.com The thioether group in the polymer can play a crucial role in enhancing properties like thermal and oxidative stability. researchgate.net For instance, polythioethers have been shown to act as effective thiosynergists when blended with polypropylene, resulting in extraordinary oxidative stability. researchgate.net

The creation of multi-component systems can be achieved through methods like solution blending, in-situ polymerization, or reactive blending, where interfacial agents are formed during processing. rsc.orgtue.nl The goal is to control the morphology and interfacial interactions between the different phases to achieve enhanced mechanical, thermal, or functional properties. researchgate.nettue.nl For example, integrating a polymer of this compound into a matrix like polycarbonate or polyamide could lead to a material with improved flame retardancy, chemical resistance, or adhesion. tue.nl The development of these systems requires a deep understanding of the process-property relationships and the interactions between the components. mdpi.com Future research will focus on designing and fabricating novel multi-component systems that leverage the unique properties of sulfur-containing polymers for advanced applications. rsc.orgbohrium.com

Q & A

Q. What are the standard synthetic routes for preparing isopropyl(2-vinylbenzyl)sulfane, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or thiol-ene "click" chemistry. For example, reacting 2-vinylbenzyl chloride with isopropylthiol in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) typically yields the compound. Optimization involves controlling stoichiometry (1:1.2 molar ratio of thiol to chloride), temperature (60–80°C), and reaction time (8–12 hours). GC-FID or NMR monitoring ensures completion . For thiol-ene reactions, UV-initiated radical addition of isopropylthiol to 2-vinylbenzene derivatives in inert atmospheres avoids side oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR : ¹H and ¹³C NMR confirm structure via vinyl proton shifts (δ 5.0–6.5 ppm) and sulfane sulfur-linked CH₂ groups (δ 3.5–4.0 ppm).

- GC-MS : Retention time and fragmentation patterns (e.g., m/z peaks for [M]⁺ and [M−SCH(CH₃)₂]⁺) verify purity and molecular weight.

- FT-IR : Stretching vibrations for C=C (1630–1680 cm⁻¹) and C-S (650–750 cm⁻¹) bonds are diagnostic .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Standardize protocols by:

- Using anhydrous solvents and inert atmospheres to prevent oxidation of the thiol group.

- Documenting exact molar ratios, catalyst loadings (if applicable), and purification steps (e.g., column chromatography with hexane/ethyl acetate gradients).

- Reporting batch-to-batch variations in spectral data (e.g., <5% deviation in NMR integration) .

Advanced Research Questions

Q. What methodologies enable precise quantification of this compound in complex matrices?

Advanced methods include:

- Isotope Dilution Mass Spectrometry (IDMS) : Spike samples with a deuterated or ¹³C-labeled internal standard (e.g., d₃-isopropyl(2-vinylbenzyl)sulfane) to correct for matrix effects. Quantify via MALDI-TOF/TOF or LC-MS/MS with calibration curves (R² > 0.99) .

- Fluorescent Probes : Use sulfane sulfur-specific probes (e.g., SSP2) that fluoresce upon cyclization with the compound. Validate against IDMS to resolve false positives from interfering thiols .

Q. How do structural modifications (e.g., substituents on the benzyl group) affect the stability and reactivity of this compound?

Perform systematic studies:

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures under nitrogen vs. air. Electron-withdrawing groups (e.g., nitro) typically reduce thermal stability.

- Reactivity : Compare thiol-disulfide exchange rates (via UV-Vis kinetics) with modified derivatives. Steric hindrance from ortho-substituents slows reactivity .

Q. How can conflicting data on sulfane sulfur reactivity be resolved when studying this compound?

Address contradictions by:

- Method Validation : Cross-check results using orthogonal techniques (e.g., cyanolysis vs. phosphine-based assays). For example, discrepancies in sulfane sulfur concentrations may arise from DTT reductant interference in H₂S-trapping methods .

- Controlled Reactivity Studies : Isolate variables (pH, temperature, competing nucleophiles) in kinetic experiments. Use stopped-flow spectroscopy for rapid reaction monitoring .

Q. What experimental designs are optimal for probing the biological interactions of this compound?

- In Vitro Models : Treat cell lysates or purified enzymes (e.g., thioredoxin reductase) with the compound. Measure sulfane sulfur transfer via fluorescent probes or Western blotting for persulfidated proteins.

- In Vivo Studies : Administer isotopically labeled compound to model organisms and track tissue distribution via MALDI imaging or LC-MS/MS. Compare sulfane sulfur levels in liver vs. kidney (baseline ranges: 57–150 nmol/g) .

Methodological Considerations

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Use Schlenk lines or gloveboxes for synthesis and storage.

- Add antioxidants (e.g., BHT) to prevent disulfide formation.

- Confirm inert atmosphere integrity via oxygen sensors (<1 ppm O₂) .

Q. How can computational modeling complement experimental studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.